

Molecular weight of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

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Compound of Interest

Compound Name: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

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An In-Depth Technical Guide to **2,3,4,6-Tetra-O-benzyl-D-mannopyranose**

Introduction

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a protected derivative of D-mannose, a C-2 epimer of glucose. The benzyl ether protecting groups on the hydroxyls at positions 2, 3, 4, and 6 enhance the compound's stability and solubility in organic solvents, making it a crucial and versatile intermediate in carbohydrate chemistry.^[1] It serves as a fundamental building block in the synthesis of complex oligosaccharides, glycoconjugates, and glycosides.^[1] For researchers and professionals in drug development, this compound is instrumental in studying carbohydrate-protein interactions, modifying glycosylation patterns to improve drug efficacy and bioavailability, and in the development of novel therapeutics, including vaccines and targeted drug delivery systems.^[1]

Physicochemical Properties

The key quantitative data for **2,3,4,6-Tetra-O-benzyl-D-mannopyranose** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	540.65 g/mol	[1][2][3][4]
	540.66 g/mol	
Molecular Formula	C ₃₄ H ₃₆ O ₆	[1][2][3][4]
CAS Number	61330-61-8	[1][4][5]
Appearance	Colorless to pale yellow oil or slightly yellow syrup	[1]
Purity	≥ 95% (Assay)	[1]
>99% (HPLC)	[5]	
Storage Temperature	0 - 8 °C	[1]
-20 °C (long term)	[3][6]	

Experimental Protocols

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

The preparation of **2,3,4,6-Tetra-O-benzyl-D-mannopyranose** can be achieved starting from methyl α-D-mannopyranoside.[7][8] The following protocol is a generalized procedure based on common benzylation methods in carbohydrate chemistry.

Materials:

- Methyl α-D-mannopyranoside
- Benzyl bromide (BnBr)
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Methanol (MeOH)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

- Preparation: A solution of methyl α -D-mannopyranoside in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath ($0\text{ }^\circ\text{C}$).
- Deprotonation: Sodium hydride (typically 4-5 equivalents, added portion-wise) is carefully added to the stirred solution. The mixture is stirred at $0\text{ }^\circ\text{C}$ for approximately 1 hour to allow for the formation of the alkoxides.
- Benzylation: Benzyl bromide (4-5 equivalents) is added dropwise to the reaction mixture at $0\text{ }^\circ\text{C}$. The reaction is then allowed to warm to room temperature and stirred overnight.
- Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess NaH. The mixture is then diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO_3 , and brine.
- Drying and Concentration: The organic layer is dried over anhydrous Na_2SO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product, methyl 2,3,4,6-tetra-O-benzyl- α -D-mannopyranoside.
- Hydrolysis: The crude benzylated methyl glycoside is dissolved in a mixture of acetic acid and aqueous sulfuric acid. The solution is heated (e.g., to $65\text{ }^\circ\text{C}$) to hydrolyze the methyl glycoside.^[9] The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Workup and Purification: After completion, the reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and saturated NaHCO_3 until

neutral. The organic layer is dried and concentrated. The final product, **2,3,4,6-Tetra-O-benzyl-D-mannopyranose**, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Purpose:** To confirm the structure and stereochemistry of the synthesized compound. Both ^1H NMR and ^{13}C NMR spectra are typically acquired.
- **Sample Preparation:** The purified compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3).
- **^1H NMR Analysis:** The proton spectrum will show characteristic signals for the anomeric proton (H-1), the protons of the pyranose ring, the methylene protons of the four benzyl groups (typically appearing as multiple singlets or AB quartets), and the aromatic protons of the benzyl groups.
- **^{13}C NMR Analysis:** The carbon spectrum will display signals for the anomeric carbon (C-1), the five other carbons of the mannose ring, the methylene carbons of the benzyl groups, and the aromatic carbons.[\[10\]](#)

2. High-Performance Liquid Chromatography (HPLC):

- **Purpose:** To assess the purity of the compound.[\[5\]](#)
- **Methodology:** A normal-phase HPLC system is typically used for protected carbohydrates.
- **Column:** A silica-based column is appropriate.
- **Mobile Phase:** A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is used for elution.
- **Detection:** Detection can be achieved using a UV detector (as the benzyl groups are chromophoric) or an evaporative light scattering detector (ELSD). The purity is determined by the relative area of the product peak.

3. Mass Spectrometry (MS):

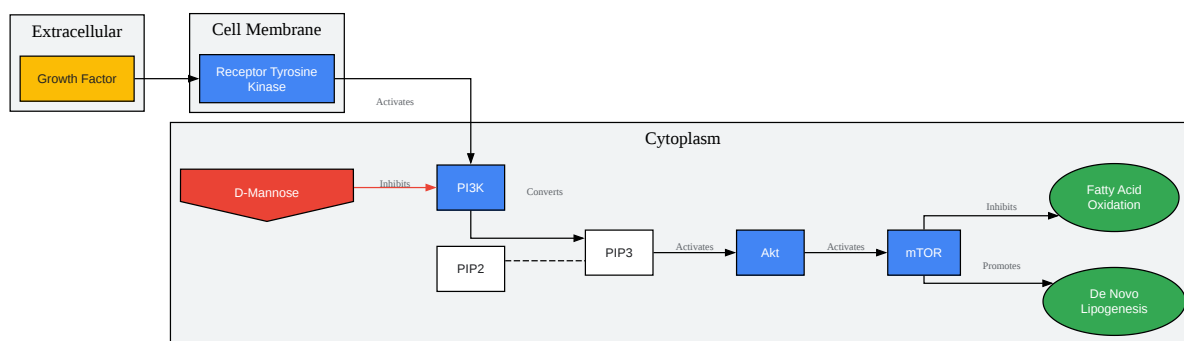
- Purpose: To confirm the molecular weight of the compound.
- Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.
- Analysis: The mass spectrum will show the molecular ion peak, typically as an adduct with sodium ($[M+Na]^+$) or potassium ($[M+K]^+$), which should correspond to the calculated mass of 540.65 + the mass of the adduct ion.

Role in Signaling Pathways and Drug Development

Mannose and its derivatives are not merely structural components but also play significant roles in cellular signaling. Their involvement makes them attractive targets and tools in drug development.

PI3K/Akt/mTOR Signaling Pathway

D-mannose has been shown to regulate lipid metabolism and ameliorate hepatic steatosis by modulating the PI3K/Akt/mTOR signaling pathway.^[11] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In the context of alcoholic liver disease, D-mannose supplementation has been observed to suppress the alcohol-induced activation of this pathway, leading to a reduction in lipid accumulation in hepatocytes.^{[11][12]} This suggests that mannose derivatives could be explored for therapeutic interventions in metabolic disorders.

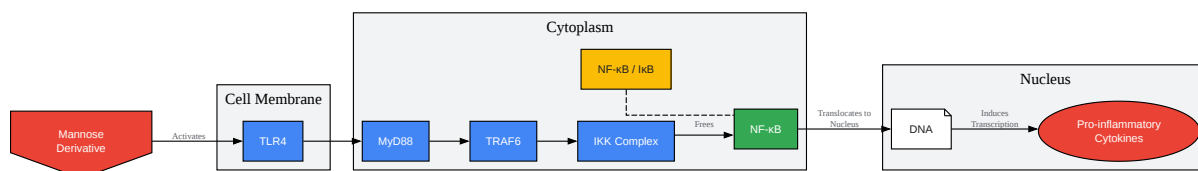


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Caption: D-Mannose inhibits the PI3K/Akt/mTOR pathway, impacting lipid metabolism.

Innate Immune Signaling via TLR4

Certain polysaccharides, including mannose-containing structures, can activate dendritic cells through Toll-like receptor 4 (TLR4).^[13] This activation triggers a downstream signaling cascade involving MyD88, TRAF6, and ultimately the transcription factor NF- κ B.^[13] The activation of NF- κ B leads to the transcription of genes for pro-inflammatory cytokines, initiating an immune response. This property is highly relevant for vaccine development, where mannose derivatives can be used as adjuvants to enhance the immune response to antigens.

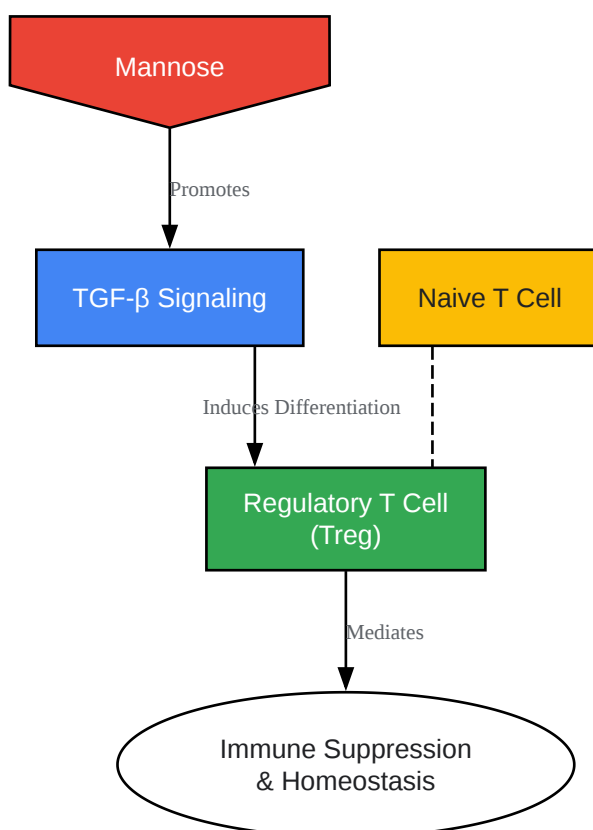


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Caption: Mannose derivatives can activate innate immunity via the TLR4/MyD88/NF-κB pathway.

TGF-β Signaling and Immune Regulation

Mannose has also been implicated in the regulation of T cells through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[14] By promoting TGF-β signaling, mannose can induce the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity.[14] An antibody that neutralizes TGF-β can inhibit the mannose-induced increase in Treg cells.[14] This immunomodulatory property is of significant interest for treating autoimmune and inflammatory diseases.



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Caption: Mannose promotes the differentiation of Treg cells via TGF-β signaling.

Conclusion

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a cornerstone molecule for advanced glycochemistry and drug discovery. Its protected nature allows for precise chemical manipulations, enabling the synthesis of complex carbohydrate structures that are vital for biological function. The involvement of its parent monosaccharide, D-mannose, in critical cellular signaling pathways further highlights the potential for developing novel therapeutics based on this scaffold. For researchers in the field, a thorough understanding of its properties, synthesis, and biological roles is essential for leveraging its full potential in addressing challenges in medicine and biology.

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